molecular formula C22H26F3N3O4S B13404884 Benzamide, 2-methoxy-5-(methylsulfonyl)-N-(2-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)ethyl)- CAS No. 82608-06-8

Benzamide, 2-methoxy-5-(methylsulfonyl)-N-(2-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)ethyl)-

Cat. No.: B13404884
CAS No.: 82608-06-8
M. Wt: 485.5 g/mol
InChI Key: HAJTXSJCRLTGNH-UHFFFAOYSA-N
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Description

“Benzamide, 2-methoxy-5-(methylsulfonyl)-N-(2-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)ethyl)-” is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a unique combination of functional groups, including a methoxy group, a methylsulfonyl group, and a trifluoromethyl-substituted piperazine moiety, which contribute to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Benzamide, 2-methoxy-5-(methylsulfonyl)-N-(2-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)ethyl)-” typically involves multi-step organic reactions. The key steps may include:

    Formation of the Benzamide Core: This can be achieved through the reaction of a suitable benzoyl chloride with an amine.

    Introduction of the Methoxy Group: Methoxylation can be performed using methanol in the presence of an acid catalyst.

    Sulfonylation: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride.

    Piperazine Derivatization: The piperazine moiety can be attached through nucleophilic substitution reactions, often involving the use of piperazine and a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methylsulfonyl groups.

    Reduction: Reduction reactions could target the benzamide core or the piperazine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its trifluoromethyl group is particularly interesting for enhancing binding affinity and metabolic stability.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. Benzamides are known for their diverse pharmacological activities, including anti-inflammatory, antipsychotic, and anticancer properties.

Industry

In the industrial sector, this compound might find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of “Benzamide, 2-methoxy-5-(methylsulfonyl)-N-(2-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)ethyl)-” would depend on its specific biological target. Potential mechanisms could involve:

    Binding to Receptors: Interaction with specific receptors, such as G-protein coupled receptors or ion channels.

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.

    Signal Transduction Modulation: Modulation of intracellular signaling pathways, such as MAPK or PI3K/Akt pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzamide Derivatives: Compounds like sulpiride or tiapride, which also feature the benzamide core.

    Methoxy-Substituted Compounds: Molecules such as anisole derivatives.

    Trifluoromethyl-Substituted Compounds: Compounds like fluoxetine or celecoxib.

Uniqueness

The uniqueness of “Benzamide, 2-methoxy-5-(methylsulfonyl)-N-(2-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)ethyl)-” lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a promising candidate for further research and development.

Properties

CAS No.

82608-06-8

Molecular Formula

C22H26F3N3O4S

Molecular Weight

485.5 g/mol

IUPAC Name

2-methoxy-5-methylsulfonyl-N-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]benzamide

InChI

InChI=1S/C22H26F3N3O4S/c1-32-20-7-6-18(33(2,30)31)15-19(20)21(29)26-8-9-27-10-12-28(13-11-27)17-5-3-4-16(14-17)22(23,24)25/h3-7,14-15H,8-13H2,1-2H3,(H,26,29)

InChI Key

HAJTXSJCRLTGNH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)NCCN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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